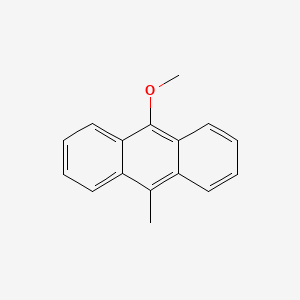

9-Methoxy-10-methylanthracene

Description

Significance of Anthracene (B1667546) Derivatives in Contemporary Chemical Science

Anthracene, a solid polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene (B151609) rings, and its derivatives are pivotal in modern chemical science. rroij.comvedantu.com Their extended π-conjugated systems endow them with remarkable photophysical and photochemical properties, making them subjects of extensive investigation. beilstein-journals.org These properties have led to their application in diverse fields such as materials science, where they are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes. rroij.comontosight.ai

In medicinal chemistry, the planar structure of the anthracene nucleus allows for intercalation with DNA, forming the basis for the development of anticancer agents. rroij.com Furthermore, anthracene derivatives are utilized as scintillators for detecting high-energy particles and as UV tracers in industrial applications. vedantu.com The versatility of the anthracene framework provides a fertile ground for synthetic modifications, enabling the fine-tuning of its properties for specific applications. rroij.comnumberanalytics.com

Overview of Research Trajectories for Alkoxy- and Alkyl-Substituted Anthracenes

The introduction of alkoxy (-OR) and alkyl (-R) substituents onto the anthracene core significantly influences its electronic and steric characteristics. Research in this area follows several key trajectories:

Photophysical and Photochemical Modifications: Alkoxy and alkyl groups can alter the fluorescence quantum yields and lifetimes of anthracene derivatives. acs.org For instance, methoxy-substituted anthracenes often exhibit bathochromic shifts in their UV-Vis absorption spectra compared to their alkyl-substituted counterparts due to extended conjugation. The position and nature of these substituents can also dictate the pathways of photochemical reactions, such as photodimerization. sfu.ca

Synthesis and Functionalization: A primary focus of research is the development of efficient synthetic routes to access a wide array of substituted anthracenes. beilstein-journals.org This includes direct functionalization methods and multi-step syntheses involving intermediates like bromomethylanthracenes. The presence of electron-donating groups like methyl and methoxy (B1213986) can enhance the efficiency of certain cyclization reactions used to construct the anthracene framework. beilstein-journals.org

Materials Science Applications: The length and branching of alkyl chains in alkoxy-substituted anthracenes have been shown to have a significant effect on properties like fluorescent thermochromism, which is crucial for developing temperature-sensitive materials. researchgate.net The substitution pattern also affects the solid-state packing of these molecules, influencing their charge transport properties in organic electronic devices.

Biological Activity: The substitution pattern of alkoxy and alkyl groups can modulate the biological activity of anthracene derivatives. For example, the presence and position of hydroxyl, methoxy, and methyl groups are crucial in defining the biological activity of anthraquinone (B42736) derivatives, which share a similar core structure. solubilityofthings.com

Scope and Research Objectives for 9-Methoxy-10-methylanthracene Studies

This compound is a specific disubstituted anthracene that has garnered research interest due to the interplay of its electron-donating methoxy and methyl groups. The primary objectives for studying this compound include:

Understanding Structure-Property Relationships: A key goal is to elucidate how the specific 9-methoxy and 10-methyl substitution pattern influences the compound's photophysical properties, such as its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics.

Investigating Photochemical Reactivity: Research aims to explore the photochemical behavior of this compound, including its potential for photodimerization and other light-induced transformations. This involves studying the kinetics and mechanisms of these reactions.

Exploring Synthetic Methodologies: A significant objective is to develop and optimize synthetic pathways for the efficient and selective preparation of this compound. This includes exploring various starting materials and reaction conditions. scispace.com

Probing Potential Applications: The unique electronic properties conferred by the methoxy and methyl groups make this compound a candidate for applications in photochemistry, such as a photosensitizer in polymerization processes. Research seeks to evaluate its performance in such applications.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O | |

| Molecular Weight | 222.28 g/mol | |

| CAS Number | 21992-33-6 |

Spectroscopic Data for this compound

| Spectroscopy | Chemical Shift (δ/ppm) | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | 3.06 (s, 3H, CH₃), 4.13 (s, 3H, CH₃O), 7.50-7.54 (m, 4H, ArH), 8.28-8.38 (m, 4H, ArH) | scispace.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

21992-33-6 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

9-methoxy-10-methylanthracene |

InChI |

InChI=1S/C16H14O/c1-11-12-7-3-5-9-14(12)16(17-2)15-10-6-4-8-13(11)15/h3-10H,1-2H3 |

InChI Key |

ROUPCHNBAWMYEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 Methoxy 10 Methylanthracene

Established Synthetic Routes to 9-Methoxy-10-methylanthracene

The synthesis of this compound can be achieved through several established routes, primarily involving the modification of the anthracene (B1667546) core or the derivatization of closely related precursors.

Alkylation and Alkoxylation Strategies on the Anthracene Core

Direct functionalization of the anthracene skeleton is a primary strategy for the synthesis of this compound. This approach typically involves sequential or, in some cases, concurrent alkylation and alkoxylation reactions.

One common method involves the use of organometallic reagents. For instance, the reaction of anthrones with Grignard reagents or organolithium compounds can introduce alkyl groups. Subsequent treatment with a methoxylating agent can then install the methoxy (B1213986) group. thieme-connect.de For example, 10-methylanthrone can be reacted with a methylating agent and then treated with a methoxy source to yield the desired product.

Another approach involves the radical oxidation of 9-methylanthracene (B110197) in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) in methanol (B129727). This reaction can lead to the formation of 10-methoxy-9-methylanthracene, demonstrating a direct conversion of a methyl-substituted anthracene to the target compound. scispace.commjcce.org.mk The reaction of 9-methylanthracene with CAN in methanol has been reported to yield 10-methoxy-9-methylanthracene with a 56% yield. scispace.com

The following table summarizes a key reaction in this category:

| Starting Material | Reagents | Product | Yield | Reference |

| 9-Methylanthracene | Ceric Ammonium Nitrate (CAN), Methanol | 10-Methoxy-9-methylanthracene | 56% | scispace.com |

Derivatization from Related Anthracene Precursors

The synthesis of this compound can also be accomplished by modifying existing anthracene derivatives. A prominent precursor for this purpose is 10-methylanthrone. rsc.org

A two-step process starting from 10-methylanthracene-9-carboxaldehyde has been described. unl.pt This aldehyde can be converted to an intermediate which is then transformed into this compound. Another strategy involves the reduction of 9,10-anthraquinones. For instance, 1-methoxy-9,10-anthraquinones can be reduced using reagents like zinc in acetic acid to furnish the corresponding methoxyanthracenes. sci-hub.se While this example doesn't directly yield the target compound, it illustrates a general method for introducing the methoxy group and aromatizing the central ring.

Furthermore, 9-bromo-10-methylanthracene (B11955744) can serve as a versatile intermediate. acs.org Nucleophilic substitution of the bromo group with a methoxide (B1231860) source would provide a direct route to this compound.

Functionalization and Derivatization Reactions

The reactivity of this compound allows for a variety of functionalization and derivatization reactions, expanding its utility in organic synthesis.

Electrophilic Aromatic Substitution Reactions on this compound

The electron-donating nature of the methoxy and methyl groups activates the anthracene core towards electrophilic aromatic substitution. However, the 9 and 10 positions are already substituted, directing incoming electrophiles to other positions on the aromatic rings. Reactions such as nitration and halogenation can introduce new functional groups. For example, nitration of similar substituted anthracenes can occur, leading to nitro derivatives.

Radical Oxidation and Addition Reactions of Substituted Anthracenes

Substituted anthracenes, including this compound, are susceptible to radical oxidation and addition reactions. The central ring of anthracene is particularly reactive. researchgate.net

Oxidation of 9-methylanthracene with peroxydisulfate (B1198043) generates a radical cation, which can then undergo further reactions. acs.org In the presence of nucleophiles, addition products can be formed. The oxidation of this compound can lead to the formation of quinone derivatives when treated with strong oxidizing agents.

Singlet oxygen can react with anthracenes in a [4+2] cycloaddition to form endoperoxides. researchgate.net These endoperoxides are often unstable and can be converted back to the anthracene or undergo further transformations. Radical addition reactions can also occur. For instance, the reaction of 9-methylanthracene with dimethyl malonate in the presence of manganese(III) acetate (B1210297) can lead to addition products, although in this specific case, addition to the methyl-substituted anthracene was not observed due to steric hindrance and radical stability. scispace.commjcce.org.mk

Reactions with Organometallic Reagents

The reaction of 9,10-disubstituted anthracenes with organometallic reagents can lead to various transformations. While direct addition to the aromatic core of this compound is challenging due to the existing substituents, reactions can be performed on derivatives. For example, if a halogen were introduced onto the aromatic ring via electrophilic substitution, it could then undergo metal-halogen exchange with an organolithium reagent, creating a new site for functionalization. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for functionalizing anthracenes. rsc.orgmdpi.comchalmers.se A bromo-substituted derivative of this compound could be coupled with a variety of boronic acids to introduce new aryl or alkyl groups. For instance, 9-bromo-10-phenylanthracene (B179275) has been successfully coupled with 4-pyridine boronic acid pinacol (B44631) ester using a palladium catalyst. rsc.org

The following table provides an example of a relevant cross-coupling reaction on a similar anthracene system:

| Anthracene Derivative | Coupling Partner | Catalyst | Product | Reference |

| 9-Bromo-10-phenylanthracene | 4-Pyridine boronic acid pinacol ester | Pd(PPh₃)₄ | 4-(10-Phenylanthracene-9-yl)pyridine | rsc.org |

Formation of Polymeric or Supramolecular Precursors for Materials Science Applications

The rigid, planar, and fluorescent nature of the anthracene scaffold makes its derivatives, including this compound, attractive candidates for the development of advanced materials. While direct polymerization of this compound is not extensively documented, related anthracene derivatives serve as monomers in the synthesis of polymers with unique optical and thermal properties. For instance, 9,10-di(p-methoxy phenyl)-2-methyl anthracene has been synthesized and proposed as a monomer for light-emitting polymers. lbp.world The thermal stability of such polymers is a key characteristic, with decomposition often occurring at high temperatures. lbp.world

The general principle involves incorporating the anthracene unit into a polymer backbone, where its photophysical properties can be harnessed. A common strategy is the synthesis of anthracene-containing monomers that can undergo polymerization. For example, porous copolymers of 9,10-bis(methacryloyloxymethyl)anthracene (BMA) with comonomers like divinylbenzene (B73037) (DVB) have been synthesized via suspension polymerization. mdpi.com These materials exhibit significant porosity and thermal stability, with the anthracene moiety imparting fluorescence. mdpi.com Although not this compound itself, these examples underscore the potential of substituted anthracenes as precursors for functional polymers.

In the realm of supramolecular chemistry, anthracene derivatives are known to form organized structures through non-covalent interactions. kuleuven.benih.gov Anthracene-based functionalized dithioethers, for instance, have been explored as potential ligands in coordination chemistry, forming complex supramolecular assemblies. nih.gov The formation of self-assembled molecular networks on surfaces is another area where anthracene derivatives have been utilized, driven by weak physisorption and intermolecular forces. kuleuven.be The specific arrangement of substituents on the anthracene core can direct the formation of distinct supramolecular structures. While direct studies on the supramolecular assemblies of this compound are not prominent, its structural features suggest a potential for such applications.

Reaction Mechanism Elucidation in this compound Chemistry

Understanding the reaction mechanisms of this compound is crucial for controlling its chemical transformations. The following sections delve into the proposed radical and photochemical pathways that govern its reactivity.

Proposed Radical Mechanisms for Specific Transformations

Radical reactions are a key feature of anthracene chemistry, and this compound is no exception. The formation of radical cations is a common initial step in many of its transformations. For example, the oxidation of 9-methylanthracene with ceric ammonium nitrate (CAN) in methanol can yield 10-Methoxy-9-methylanthracene. scispace.com The proposed mechanism involves the formation of a 9-methylanthracene radical cation, which then reacts with the methanol solvent. scispace.com

Kinetic studies on the reactions of methylanthracene radical cations with nucleophiles have provided insights into the mechanistic pathways. capes.gov.bracs.orgacs.org An addition-elimination mechanism has been proposed for the reaction of the 9-methylanthracene radical cation with 2,6-lutidine. capes.gov.br This involves the initial attack of the nucleophile on the radical cation to form an adduct, which then undergoes unimolecular rearrangement to yield the final products. capes.gov.br The stability of the generated radicals and steric effects play a significant role in determining the course of these reactions. scispace.com The electron-donating methyl group on the anthracene ring can enhance radical stability.

The table below summarizes a proposed radical transformation leading to a methoxylated anthracene derivative.

| Reactant | Reagent | Solvent | Product | Proposed Mechanism |

| 9-Methylanthracene | Ceric Ammonium Nitrate (CAN) | Methanol | 10-Methoxy-9-methylanthracene | Formation of 9-methylanthracene radical cation followed by nucleophilic attack of methanol. |

Photochemically Induced Reaction Pathways

The photochemistry of anthracene and its derivatives is dominated by [4π+4π] cycloaddition reactions, leading to the formation of photodimers. researchgate.net This reversible dimerization upon UV irradiation is a well-studied phenomenon. researchgate.net In the case of unsymmetrically substituted anthracenes like this compound, the formation of heterodimers is also possible.

A notable example is the photoexcitation of this compound in the presence of 9-methoxyanthracene (B3050148), which results in the formation of two possible heterodimers through a 4π + 4π cycloaddition. researchgate.net Calorimetric studies have been conducted on the thermal splitting of the mixed head-to-head (hh) dimer of 9-methoxyanthracene and this compound (MMOA). rsc.org The molar reaction enthalpy for the thermal splitting of this mixed dimer was determined to be -44 kJ mol⁻¹, which is comparable to that of the head-to-head dimer of 9-methoxyanthracene (-43 kJ mol⁻¹). rsc.org This indicates a similar stability for both dimeric structures.

The mechanism of photodimerization is believed to proceed from an excited singlet state of the anthracene derivative. scispace.com The photolysis of related compounds, such as 9-(phenoxymethyl)anthracene, can also lead to the formation of anthracenylmethyl radicals through multi-photon processes, which can then undergo further reactions depending on the solvent environment. acs.org

The table below presents data on the thermal splitting of an anthracene photodimer relevant to this compound.

| Photodimer | Solvent System | Reaction Enthalpy of Thermal Splitting (kJ mol⁻¹) |

| Mixed hh dimer of 9-methoxyanthracene and this compound (MMOA) | Chlorinated Solvents | -44 (±3) |

Photophysical and Photochemical Investigations of 9 Methoxy 10 Methylanthracene

Electronic Excited State Dynamics

The electronic excited state dynamics of anthracene (B1667546) derivatives are pivotal to understanding their photophysical and photochemical properties. For 9-Methoxy-10-methylanthracene, the interplay between the electron-donating methoxy (B1213986) group and the methyl group shapes its behavior upon photoexcitation.

Upon absorption of ultraviolet light, this compound is promoted to an excited singlet state (S₁). The characteristics of this state and its subsequent decay pathways are crucial in determining the molecule's fluorescence and photoreactivity. The presence of the methoxy group, an electron-donating substituent, can influence the energy of the excited state.

The decay of the S₁ state can occur through several competing pathways:

Fluorescence: Radiative decay back to the ground state (S₀), resulting in the emission of a photon.

Intersystem Crossing: A non-radiative transition from the singlet state (S₁) to a triplet state (T₁).

Internal Conversion: A non-radiative decay back to the ground state.

Photochemical Reactions: Such as dimerization.

Studies on related anthracene compounds, like 9-methoxyanthracene (B3050148), show that the fluorescence lifetimes of their complexes can be shortened compared to the bare chromophore. capes.gov.br This suggests that interactions with the molecular environment can significantly alter the decay dynamics.

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy is a powerful tool to probe the excited state of molecules like this compound. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf) are key parameters that provide insight into the deactivation pathways of the excited state.

The surrounding solvent environment can have a profound impact on the fluorescence properties of a molecule. evidentscientific.com Changes in solvent polarity can alter the energy levels of the excited state, leading to shifts in the emission wavelength (solvatochromism). evidentscientific.com For polar fluorophores, increasing solvent polarity generally leads to a red shift (shift to longer wavelengths) in the fluorescence emission due to the stabilization of the more polar excited state. evidentscientific.com

While specific data for this compound is limited in the provided results, studies on analogous compounds like 9-phenyl-10-methoxy anthracene (PMA) show that the fluorescence quantum yield and lifetime increase with increasing solvent viscosity. researchgate.net In another example, the fluorescence quantum yields and lifetimes of methyl 9-anthroate are quite dependent on the solvent. researchgate.net The table below illustrates the solvent effects on the fluorescence quantum yield and lifetime for a related compound, 9,10-dicyanoanthracene, highlighting the significant influence of the solvent.

| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Cyclohexane | 0.72 | 10.9 |

| Benzene (B151609) | 0.68 | 11.5 |

| Dichloromethane | 0.49 | 12.3 |

| Acetonitrile | 0.31 | 13.0 |

| Dimethylformamide | 0.22 | 13.4 |

This table is illustrative of solvent effects on a related anthracene derivative, as detailed data for this compound was not available in the search results.

Temperature and viscosity are critical physical parameters that can modulate the photophysical behavior of fluorophores. For 9-phenyl-10-methoxy anthracene, the fluorescence quantum yield was found to increase sharply as the temperature was lowered. researchgate.net This is a common observation for many fluorescent molecules and is often attributed to the reduction of non-radiative decay pathways, such as vibrational relaxation and collisional quenching, at lower temperatures.

Similarly, an increase in the viscosity of the solvent leads to an increase in both the fluorescence quantum yield and lifetime of 9-phenyl-10-methoxy anthracene. researchgate.net This is because higher viscosity restricts molecular motions and rotations that can contribute to non-radiative deactivation of the excited state.

Photoreactivity and Photodimerization Processes

Anthracene and its derivatives are well-known for their ability to undergo photodimerization upon exposure to UV light. researchgate.net This [4π + 4π] cycloaddition reaction occurs between two anthracene molecules, resulting in the formation of a dimer. researchgate.net

In the case of this compound, photoexcitation in the presence of 9-methoxyanthracene primarily leads to the formation of two different heterodimers. researchgate.net Calorimetric studies have been conducted on the thermal splitting of the mixed head-to-head (hh) dimer of 9-methoxyanthracene and this compound. rsc.orgrsc.org The molar reaction enthalpy for the thermal splitting of this mixed dimer was determined to be -44 kJ mol⁻¹. rsc.orgrsc.org Quantum mechanical calculations have shown reasonable agreement with these observed reaction enthalpies. rsc.orgrsc.org The relative stability of these dimers is largely attributed to a significant increase in the bond strength of the lateral benzene rings upon dimerization. rsc.orgrsc.org

[4+4] Cycloaddition Reactions of this compound Derivatives

The photodimerization of anthracenes is a classic example of a [4+4] cycloaddition reaction, a process induced by light. researchgate.net This reaction type is a cornerstone of photochemistry, and anthracene derivatives have been pivotal in understanding its mechanistic details. researchgate.net The photodimerization can occur both intermolecularly and intramolecularly. researchgate.netresearchgate.net

In the case of 9-substituted anthracenes, such as 9-methylanthracene (B110197), photodimerization can lead to both syn and anti products. For instance, the selective photolysis of 9-phenylanthracene (B14458) yields the anti-[4+4]-dimer, while 9-methylanthracene can form both the anti and the thermolabile syn-product. researchgate.net The crystal structure of 9-anthracene carboxylic acid (9AC) reveals a head-to-head "syn" arrangement, which is less common than the head-to-tail "anti" arrangement found in many 9-substituted anthracenes. researchgate.net Despite the "syn" arrangement, which might be expected to disfavor the reaction due to steric and electronic factors, 9AC undergoes a [4+4] photocycloaddition. researchgate.net

Substitution at the 10-position can significantly impact photoreactivity. For example, methyl or phenyl substitution at the 10-position of 9-anthracene carboxylic acid leads to a complete loss of photoreactivity due to changes in crystal packing. researchgate.net Conversely, halogen substitution at the 10-position in 9AC derivatives maintains a similar stacked packing motif, with the fluoro-substituted molecule remaining photoreactive. researchgate.net

| Anthracene Derivative | Photodimerization Product(s) | Notes |

| 9-Phenylanthracene | anti-[4+4]-dimer researchgate.net | Selective photolysis leads to the anti-product. researchgate.net |

| 9-Methylanthracene | anti- and syn-[4+4]-dimers researchgate.net | The syn-product is thermolabile. researchgate.net |

| 9-Anthracene carboxylic acid (9AC) | [4+4] photodimer | Occurs despite a "syn" crystal packing arrangement. researchgate.net |

| 10-Methyl-9-anthracene carboxylic acid | No reaction | Change in crystal packing inhibits photoreactivity. researchgate.net |

| 10-Phenyl-9-anthracene carboxylic acid | No reaction | Change in crystal packing inhibits photoreactivity. researchgate.net |

| 10-Fluoro-9-anthracene carboxylic acid | [4+4] photodimer | Shows a similar photomechanical response to 9AC. researchgate.net |

Regioselectivity and Stereoselectivity in Photoreactions

The regioselectivity and stereoselectivity of photoreactions involving anthracene derivatives are influenced by various factors, including the nature of the substituents and the reaction conditions. In Diels-Alder cycloadditions, a type of [4+2] cycloaddition, 9-substituted anthracenes react with dienophiles to yield specific regioisomers. For example, the reaction of 9-anthraldehyde (B167246) with several dienophiles predominantly gives the ortho regioisomer. orientjchem.org

In the context of photodimerization, intramolecular photocycloadditions have been studied to understand regioselectivity, particularly between the 9,10 and 1',4' or 1',2' positions. researchgate.net The stereoselectivity of these reactions is also a key area of investigation. For instance, the Diels-Alder cycloaddition of 9R-(1-methoxyethyl)anthracene with p-benzoquinone shows temperature-dependent diastereoselectivity. At reflux in xylene, a 60:40 ratio of cycloadducts is observed, whereas at lower temperatures, the kinetic product is favored, leading to a 96:4 ratio. researchgate.net This high diastereoselectivity is attributed to unfavorable electrostatic repulsion between the lone pairs on the carbonyl and methoxy oxygen atoms in the disfavored transition state. researchgate.net

| Reactants | Reaction Type | Selectivity Outcome | Reference |

| 9R-(1-methoxyethyl)anthracene + p-benzoquinone | Diels-Alder | 60:40 ratio of cycloadducts at reflux; 96:4 ratio at lower temperatures. | researchgate.net |

| (R)-9-(1-methoxyethyl)anthracene + Maleic anhydride | Diels-Alder | Exclusive formation of one diastereomer. | researchgate.net |

| (S)-9-(1-methoxy-2,2,2-trifluoroethyl)anthracene + Maleic anhydride | Diels-Alder | Exclusive formation of one diastereomer. | researchgate.net |

Photoinduced Electron Transfer Phenomena in Substituted Anthracenes

Photoinduced electron transfer (PIET) is a fundamental process in many chemical and biological systems. scispace.com In substituted anthracenes, the efficiency of PIET is influenced by the solvent and the nature of the substituents on the chromophore. researchgate.netscispace.com The process often involves the transfer of an electron from an electron-donating group to an electron-accepting group upon photoexcitation.

Studies on benzoate (B1203000) esters of 9-anthracenemethanol (B72535) have shown that electron-withdrawing groups on the benzoate chromophore enhance the rate of intramolecular electron transfer, leading to lower fluorescence quantum yields. scispace.comscispace.com Conversely, electron-donating groups have the opposite effect. scispace.com The rate of electron transfer can be correlated with Hammett σ-values, providing strong evidence for the occurrence of intramolecular PIET in the excited state. scispace.comresearchgate.net For instance, in one study, the reaction constant (ρ) for the photoinduced electron transfer was found to be +1.5. scispace.comresearchgate.net

The solvent also plays a crucial role. The variation in the reaction constant in different media, such as methanol (B129727) and micellar solutions, can be explained by the microviscosity and micropolarity of the environment. researchgate.netscispace.com A significant difference in the dipole moment between the excited and ground states is direct evidence for intramolecular PIET. scispace.comresearchgate.net

| System | Observation | Key Finding | Reference |

| Benzoate esters of 9-anthracenemethanol | Fluorescence quenching | Electron-withdrawing groups enhance PIET rates. | scispace.comscispace.com |

| Substituted 9-anthracene methyl benzoate esters | Correlation of electron transfer rates with Hammett σ-values | Reaction constant ρ = +1.5, indicating PIET. | scispace.comresearchgate.net |

| Benzoate esters of 9-anthracenemethanol in different solvents | Varying reaction constants | Medium properties (microviscosity, micropolarity) affect PIET. | researchgate.netscispace.com |

Excimer and Exciplex Formation Studies

An excimer is an excited-state dimer formed between two identical molecules, one in an excited state and one in the ground state. An exciplex is a similar complex formed between two different molecules. ossila.com The formation of these species is a critical aspect of the photophysics of aromatic hydrocarbons like anthracene.

Excimer formation is often an intermediate step in the photodimerization of anthracene. researchgate.netresearchgate.net The process is typically diffusion-controlled, where every collision between an excited and a ground-state molecule can be effective. royalsocietypublishing.org Fluorescence studies, including lifetime measurements, have been instrumental in elucidating the kinetics of excimer formation and dissociation. royalsocietypublishing.org For pyrene, a related aromatic hydrocarbon, the radiative lifetimes of the monomer and excimer have been determined, along with the binding energy of the excimer. royalsocietypublishing.org

Exciplexes, or heteroexcimers, can form in systems containing an electron donor and an electron acceptor. utexas.edu Their formation can be observed in electrogenerated chemiluminescence (ECL) studies. utexas.edu The stability and emission of exciplexes are highly dependent on the solvent polarity; higher dielectric constants favor the dissociation of the exciplex. utexas.edu In some cases, the formation of an exciplex can lead to fluorescence quenching or participate in subsequent photochemical reactions. researchgate.net

| Phenomenon | Description | Significance | Reference |

| Excimer | An excited-state dimer of two identical molecules. | Intermediate in anthracene photodimerization. | researchgate.netresearchgate.net |

| Exciplex | An excited-state complex of two different molecules. | Can be involved in photoinduced electron transfer and influence fluorescence. | ossila.comutexas.edu |

| Solvent Effects | Solvent polarity influences the stability of exciplexes. | Higher polarity can lead to dissociation. | utexas.edu |

Computational and Theoretical Analyses of 9 Methoxy 10 Methylanthracene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic structures, and various other physicochemical characteristics with a high degree of accuracy.

Excited State Potential Energy Surface Mapping

Understanding the behavior of a molecule upon absorption of light requires the exploration of its excited state potential energy surfaces. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. researchgate.netrsc.orgjoaquinbarroso.com Mapping the potential energy surface of an excited state of 9-methoxy-10-methylanthracene would reveal how its geometry changes after electronic excitation. This is crucial for understanding its photophysical properties, such as fluorescence and phosphorescence, as well as its photochemical reactivity. Such calculations can identify the minimum energy geometries of excited states and the energy barriers for transitions between different electronic states. joaquinbarroso.com

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between theoretical models and experimental observations.

Simulation of Electronic Absorption Spectra (e.g., ZINDO/S Method)

The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions between its electronic energy levels. Computational methods can simulate these spectra, predicting the wavelengths of maximum absorption (λmax) and the intensities of these transitions (oscillator strengths). While the ZINDO/S method has been historically used for such predictions in large organic molecules, modern approaches often rely on TD-DFT for more accurate results. rsc.org A theoretical UV-Vis spectrum for this compound would help in assigning the experimentally observed absorption bands to specific electronic transitions, such as π-π* transitions within the anthracene (B1667546) core, and how they are perturbed by the methoxy (B1213986) and methyl substituents. mdpi.com

Vibrational Spectroscopy Calculations (e.g., DFT for Raman/IR)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule in its ground electronic state. nih.gov For this compound, these calculations would allow for the assignment of specific peaks in the experimental IR and Raman spectra to particular molecular motions, such as C-H stretching, C-C ring vibrations, and the vibrations of the methoxy and methyl groups. This detailed assignment is crucial for the structural characterization of the molecule.

Theoretical Studies of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping the reaction pathways and identifying transition states and intermediates. For substituted anthracenes, a common and well-studied reaction is the Diels-Alder cycloaddition. orientjchem.orgkpfu.runih.govnih.gov Theoretical studies of the Diels-Alder reaction involving this compound as the diene would involve locating the transition state structure for the [4+2] cycloaddition with a given dienophile. These calculations would provide the activation energy of the reaction, which is a key determinant of the reaction rate. Furthermore, computational analysis could predict the regioselectivity and stereoselectivity of the reaction, explaining why certain products are formed preferentially. researchgate.net Such studies on similar 9-substituted anthracenes have demonstrated the significant influence of the substituent on the reactivity and selectivity of the Diels-Alder reaction. kpfu.ruresearchgate.net

Transition State Characterization for Photoreactions

The photoreactions of anthracene and its derivatives, most notably [4+4] photodimerization, proceed through excited state potential energy surfaces. Computational methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in mapping these surfaces and characterizing the structures and energies of transition states.

For a molecule like this compound, the photodimerization would involve the approach of an excited-state molecule to a ground-state molecule. The substituents at the 9 and 10 positions will dictate the stereochemistry of the resulting dimer. Theoretical calculations would be essential to determine the preferred orientation of the interacting monomers and the energy barrier to forming the cycloadduct.

A hypothetical computational study on the photodimerization of this compound would likely involve the following steps:

Optimization of Monomer Geometries: The ground state (S₀) and first excited singlet state (S₁) geometries of this compound would be optimized.

Potential Energy Surface Scan: A scan of the intermolecular coordinates between two monomers would be performed to locate the pre-reactive van der Waals complex and the approximate geometry of the transition state.

Transition State Search: Using the approximate geometry, a formal transition state search would be conducted to locate the first-order saddle point on the excited-state potential energy surface.

Frequency Analysis: A frequency calculation would be performed to confirm the nature of the stationary point. A genuine transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

The electronic nature of the substituents would play a crucial role. The electron-donating methoxy group would likely increase the electron density of the anthracene core, potentially lowering the energy of the excited state and influencing the stability of the transition state.

Table 1: Hypothetical Calculated Parameters for the Photodimerization Transition State of this compound

| Parameter | Hypothetical Value | Description |

| Activation Energy (kcal/mol) | 2 - 5 | The energy barrier on the excited state potential energy surface leading to the dimer. |

| Key Interatomic Distance (Å) | 2.0 - 2.5 | The distance between the C9 and C9' (and C10 and C10') atoms of the two interacting anthracene moieties in the transition state. |

| Imaginary Frequency (cm⁻¹) | -100 to -300 | The vibrational mode corresponding to the formation of the new carbon-carbon bonds. |

Note: The values in this table are hypothetical and based on typical values for similar photochemical reactions. Specific computational studies on this compound are required for accurate data.

Radical Intermediate Stability and Reactivity

Radical intermediates, particularly radical cations, can be formed from anthracene derivatives through photoinduced electron transfer or other oxidative processes. The stability and reactivity of these radicals are critical to understanding subsequent reaction pathways. Computational methods are invaluable for determining the spin density distribution, geometry, and energetic properties of these open-shell species.

For the radical cation of this compound, the unpaired electron and positive charge would be delocalized over the aromatic system. The methoxy and methyl groups would influence this distribution. The electron-donating nature of the methoxy group is expected to stabilize the radical cation by delocalizing the positive charge.

Key parameters that can be calculated to assess radical intermediate stability include:

Spin Density Distribution: This indicates the location of the unpaired electron. In the radical cation of this compound, significant spin density would be expected on the C9 and C10 positions, as well as on the oxygen atom of the methoxy group.

Ionization Potential: This is the energy required to remove an electron from the neutral molecule. A lower ionization potential, facilitated by electron-donating groups, suggests easier formation of the radical cation.

Bond Dissociation Energies (BDEs): For reactions involving the radical, such as hydrogen abstraction, BDEs can be calculated to predict the most likely reaction sites.

Table 2: Hypothetical Calculated Properties of the this compound Radical Cation

| Property | Hypothetical Finding | Implication for Stability and Reactivity |

| Spin Density on C9 | High | Indicates a reactive site for radical reactions. |

| Spin Density on Methoxy Oxygen | Moderate | Suggests delocalization and stabilization by the methoxy group. |

| Adiabatic Ionization Potential (eV) | 6.5 - 7.0 | Lower than unsubstituted anthracene, indicating easier formation of the radical cation. |

| Mulliken Charge on Anthracene Core | Distributed | The positive charge is spread across the aromatic rings, contributing to stability. |

Note: The findings in this table are illustrative and based on general principles of physical organic chemistry and computational studies of similar aromatic radicals. Precise values would require specific quantum chemical calculations.

Advanced Spectroscopic Characterization of 9 Methoxy 10 Methylanthracene and Its Derivatives

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the specific vibrational modes of a molecule, which are sensitive to its structure, bonding, and intermolecular interactions.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides detailed information about the vibrational modes of a molecule. While specific Raman spectroscopic data for 9-Methoxy-10-methylanthracene is not extensively documented, studies on the closely related compound 9-nitroanthracene (B110200) offer valuable insights into the expected spectral features. researchgate.net

In the solid state, the Raman spectrum of anthracene (B1667546) derivatives is characterized by a series of distinct bands corresponding to skeletal stretching and out-of-plane modes. For instance, the Raman spectrum of solid 9-nitroanthracene shows a strong peak around 589 cm⁻¹, which is attributed to skeletal stretching. researchgate.net Additional bands at 667 and 866 cm⁻¹ are assigned to out-of-plane normal modes, which are characteristic of the substituted anthracene core. researchgate.net It is anticipated that this compound would exhibit a similarly complex Raman spectrum, with specific shifts in band positions influenced by the methoxy (B1213986) and methyl substituents.

In solution, the Raman signals can be influenced by solvent-solute interactions. While detailed solution-phase Raman studies on this compound are scarce, the technique is broadly applied to understand the local environment of anthracene derivatives.

Table 1: Characteristic Raman Bands of 9-Nitroanthracene

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 589 | Skeletal Stretching |

| 667 | Out-of-Plane Normal Mode |

Note: Data is for 9-nitroanthracene and serves as a reference for the expected spectral regions for this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule and its behavior upon excitation with ultraviolet or visible light.

UV-Vis absorption spectroscopy reveals the electronic transitions within a molecule. The absorption spectrum of anthracene and its derivatives is characterized by structured bands in the UV region, corresponding to π-π* transitions. The position and intensity of these bands are sensitive to substitution and the solvent environment.

Studies on the closely related 9-methoxymethylanthracene show characteristic absorption bands that are indicative of the anthracene core. researchgate.net Irradiation of this compound at 254 nm leads to changes in the UV-Vis spectrum, suggesting photochemical reactions such as dimerization. researchgate.net For 9-methylanthracene (B110197) in cyclohexane, an absorption peak is observed at 366 nm. aatbio.com It is expected that this compound would exhibit a similar absorption profile, with potential solvatochromic shifts in different media due to varying solvent polarity. For instance, the UV spectrum of 9-Amino-1-methoxy-4-methyl-10-(4-methoxyphenyl)anthracene in chloroform (B151607) displays multiple absorption maxima at 242, 270, 375, 393, and 440 nm, showcasing the influence of multiple substituents. arkat-usa.org

Table 2: UV-Vis Absorption Maxima of Selected Anthracene Derivatives

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 9-Methylanthracene | Cyclohexane | 366 aatbio.com |

Fluorescence spectroscopy provides insights into the excited state properties of a molecule. Anthracene and its derivatives are known for their strong fluorescence. Time-resolved fluorescence spectroscopy can measure the fluorescence lifetime, which is the average time a molecule spends in the excited state before returning to the ground state.

For 9-methylanthracene, a fluorescence emission peak is observed at 413 nm when excited at 366 nm in cyclohexane. aatbio.com Studies on anthracene and 9-methylanthracene in detergent micelles have utilized time-resolved anisotropy and lifetime quenching techniques to probe the microenvironment. epa.gov These studies reveal how the local environment affects the excited-state dynamics. The fluorescence lifetime of this compound is expected to be influenced by the nature of the solvent and the presence of quenchers. Such studies are crucial for understanding the photophysical behavior of this compound in different systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

While specific NMR data for reaction products of this compound were not found, the analysis of related structures provides a clear indication of the expected chemical shifts. For example, in the ¹H NMR spectrum of 9-methoxymethylanthracene, irradiation leads to a decrease in the signal at 6.8 ppm, which corresponds to the aromatic ring protons of the dimer, indicating a photochemical reaction. researchgate.net

The ¹H and ¹³C NMR spectra of various substituted 9-aminoanthracenes have been reported, providing a rich dataset for comparison. For example, in 9-Amino-1-methoxy-4-methyl-10-(4-methoxyphenyl)anthracene, the methoxy protons appear as singlets at 3.82 and 3.96 ppm, and the methyl protons at 1.74 ppm in the ¹H NMR spectrum (in DMSO-d₆). arkat-usa.org The ¹³C NMR spectrum of this compound shows signals for the methoxy carbons at 55.6 and 56.3 ppm and the methyl carbon at 26.4 ppm. arkat-usa.org

Furthermore, the ¹³C NMR spectrum of 9-methylanthracene has been well-documented. chemicalbook.com These reference spectra are invaluable for the structural elucidation of new derivatives and reaction products of this compound, allowing for the unambiguous assignment of signals and confirmation of proposed structures. For instance, in the synthesis of various anthraquinones, ¹H and ¹³C NMR were used to characterize the products, such as 2-Methylanthracene-9,10-dione. rsc.org

Table 3: Selected ¹H NMR Chemical Shifts (δ, ppm) for a Related Anthracene Derivative

| Compound | Solvent | -OCH₃ | -CH₃ | Aromatic-H |

|---|

Note: Data for 9-Amino-1-methoxy-4-methyl-10-(4-methoxyphenyl)anthracene illustrates typical chemical shift regions. arkat-usa.org

X-ray Diffraction Studies for Crystal Structure and Molecular Conformation

X-ray diffraction is a powerful analytical technique for elucidating the three-dimensional atomic arrangement of crystalline solids. In the context of this compound and its derivatives, single-crystal X-ray diffraction studies provide invaluable insights into their molecular structure, conformation, and intermolecular interactions in the solid state. This data is crucial for understanding the structure-property relationships that govern their chemical and physical behavior.

Analysis of Aromatic Pi-System Planarity

The anthracene core, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is inherently aromatic and tends to adopt a planar conformation to maximize the delocalization of its π-electrons. quora.com However, the introduction of substituents at the 9 and 10 positions can influence the planarity of the aromatic system.

In many substituted anthracenes, the tricyclic core remains largely planar. For instance, studies on various 9,10-disubstituted anthracene derivatives have shown that the anthracene moiety maintains its planarity, providing a rigid scaffold for the appended functional groups. mdpi.com This planarity is a key feature of the electronic structure of these molecules, contributing to their characteristic spectroscopic and photophysical properties. rsc.org

However, significant steric hindrance between bulky substituents at the 9 and 10 positions, or between the substituents and the peri-hydrogens of the anthracene core, can lead to deviations from planarity. These distortions can manifest as twisting or bending of the anthracene ring system. Such conformational changes can, in turn, affect the electronic conjugation and, consequently, the optical and electronic properties of the molecule. acs.org

| Compound | Deviation from Planarity of Anthracene Core | Reference |

|---|---|---|

| 9,10-Diphenylanthracene | The anthracene core is essentially planar. | rsc.org |

| 1-(anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-one | The anthracene ring system is highly twisted due to the bulky substituent. | nih.gov |

| 2,6-di(2-naphthyl)anthracene | The substitution at the 2 and 6 positions leads to significant differences in molecular packing, implying conformational adjustments. | rsc.org |

Molecular Topology and Substituent Effects

For example, in 9,10-disubstituted anthracenes, the orientation of the substituent groups relative to the anthracene plane is a key conformational parameter. mdpi.com The dihedral angles between the plane of the anthracene core and the planes of the substituents can vary significantly depending on the steric and electronic interactions. These conformational preferences have a direct impact on the molecular packing and can lead to different crystalline polymorphs with distinct physical properties.

Furthermore, intermolecular interactions such as π-π stacking, C-H···π interactions, and hydrogen bonding (if applicable) are instrumental in stabilizing the crystal lattice. The specific arrangement of molecules in the crystal, driven by these non-covalent interactions, can influence properties like solubility, melting point, and solid-state fluorescence. mdpi.com The introduction of different substituents can modulate these interactions, thereby providing a means to tune the material properties of anthracene derivatives. rsc.org

| Compound | Key Substituent Effects on Molecular Topology | Reference |

|---|---|---|

| 9,10-dibromoanthracene | The bromo substituents provide a suitable position for the entry of other groups and influence the reactivity. | mdpi.com |

| 9,10-diphenylanthracene | The phenyl groups affect the electronic states and can lead to the formation of excimers, which alters the optical quantum efficiency. | researchgate.net |

| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | The trifluoromethylphenyl group influences the fluorescence properties and has been utilized in triplet-triplet annihilation upconversion systems. | rsc.org |

Supramolecular Interactions and Confined Media Studies of 9 Methoxy 10 Methylanthracene

Host-Guest Chemistry with Macrocyclic Receptors

While specific studies detailing the host-guest chemistry of 9-Methoxy-10-methylanthracene with macrocyclic receptors such as cyclodextrins and calixarenes are not extensively documented in publicly available literature, the general principles of such interactions can be inferred from studies with similar aromatic guests. Macrocycles like cyclodextrins, with their hydrophobic inner cavities and hydrophilic exteriors, are known to encapsulate aromatic molecules in aqueous solutions. This encapsulation can significantly alter the photophysical and photochemical properties of the guest molecule by providing a constrained environment.

Similarly, calixarenes, with their tunable cavity sizes and functionalities, offer a versatile platform for recognizing and binding with aromatic guests. The binding is typically driven by a combination of hydrophobic interactions, van der Waals forces, and in some cases, specific hydrogen bonding or π-π stacking interactions. For this compound, the anthracene (B1667546) core would be expected to be the primary site of interaction with the hydrophobic cavity of these macrocycles. The methoxy (B1213986) and methyl substituents would likely influence the binding affinity and orientation of the guest within the host.

Photoreactions in Solid State and Crystalline Environments

The solid-state photochemistry of anthracene derivatives is a well-established field, with the photodimerization reaction being a prominent example. For this compound, its behavior in the crystalline state is expected to be analogous in many respects to the closely related and extensively studied 9-methylanthracene (B110197).

The photodimerization of anthracene derivatives in the solid state is often under topochemical control, meaning the reactivity and the stereochemistry of the product are dictated by the arrangement of the molecules in the crystal lattice. For a [4π+4π] cycloaddition to occur, the reacting anthracene rings of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). The crystal packing of this compound would determine if these geometric criteria are met. In the case of 9-methylanthracene, solid-state photodimerization has been shown to yield the trans dimer, a direct consequence of the head-to-tail arrangement of neighboring molecules in the crystal. nih.govchemsrc.com It is plausible that this compound would exhibit similar topochemically controlled reactivity.

The specific polymorph of a crystalline solid can have a profound impact on its photoreactivity. Different crystal packing arrangements can lead to variations in the proximity and orientation of reactive centers, thereby influencing the efficiency and even the pathway of a photoreaction. For anthracene derivatives, some crystal forms may be highly photoreactive while others are photostable. The presence of the methoxy and methyl groups in this compound will influence its crystal packing, and thus its solid-state photoreactivity. Studies on other anthracene derivatives have shown that even subtle changes in substitution can lead to significant alterations in crystal packing and, consequently, in their photodimerization behavior. rsc.org

The application of external pressure can be a powerful tool to modify the course of solid-state reactions. In the context of the photodimerization of anthracene derivatives, pressure can decrease the intermolecular distances and alter the orientation of molecules in the crystal lattice. For 9-methylanthracene, studies have shown that increasing pressure can influence the rate of photodimerization. kyoto-u.ac.jp It is anticipated that applying pressure to crystalline this compound would similarly affect its photoreactivity by modifying the lattice parameters.

| Parameter | Effect of Increasing Pressure on 9-methylanthracene Photodimerization |

| Fluorescence Yield | Steep increase with increasing pressure in n-hexane solution. kyoto-u.ac.jp |

| Photodimerization Rate Constant (in solution) | Inversely proportional to the viscosity of the solvent, which increases with pressure. kyoto-u.ac.jp |

| Intermolecular Distance (in solid state) | Decreases, potentially increasing the reaction rate. |

| Molecular Orientation (in solid state) | May be altered, affecting the topochemical control of the reaction. |

This table is based on data for 9-methylanthracene and is expected to be indicative of the behavior of this compound.

Photochemical Behavior in Ordered Media (e.g., Molten Salts, Surfactant Systems)

Ordered media provide environments that are distinct from both isotropic solutions and crystalline solids. The photochemical behavior of this compound in such media is expected to be influenced by the local structure and dynamics of the medium.

Studies on anthracene and 9-methylanthracene in room-temperature molten salts have demonstrated that the nature of the molten salt can dictate the photochemical pathway. In basic melts, the normal [4+4] photodimer is the exclusive product. tennessee.edu However, in acidic melts, a more complex mixture of products is formed, initiated by electron transfer. tennessee.edu Given its similar structure, this compound would likely exhibit analogous reactivity, with the potential for photoinduced electron transfer being a key pathway, particularly with the electron-donating methoxy group.

In surfactant systems, such as micelles, aromatic molecules like anthracene and its derivatives tend to be solubilized within the hydrophobic core of the micellar assemblies. This microenvironment can influence their photophysical properties, including fluorescence lifetimes and quantum yields. epa.gov The constrained environment of the micelle can also affect the dynamics of bimolecular reactions like photodimerization. For this compound, incorporation into a micellar system would likely lead to changes in its fluorescence characteristics and could influence the efficiency of its photodimerization.

Role of Free Space and Void Volume in Photoreactions

In solid-state reactions, the concept of "free space" or "void volume" within the crystal lattice is crucial. This is the volume not occupied by the molecules themselves and it provides the necessary room for atomic and molecular motions required for a chemical reaction to proceed. For the photodimerization of anthracene derivatives, the initial packing must be favorable, but there must also be sufficient void volume to accommodate the significant structural changes that occur upon dimer formation.

The shape and size of the photoproduct can influence the course of the reaction. If the dimer is a poor fit within the monomer lattice, the reaction can lead to the disintegration of the crystal. The methoxy and methyl groups of this compound will affect both the initial crystal packing and the shape of the resulting photodimer, thereby influencing the role of free space in its solid-state reactivity.

Applications of 9 Methoxy 10 Methylanthracene in Advanced Materials and Functional Systems Research

Organic Electronics and Optoelectronic Materials

Anthracene (B1667546) and its derivatives have been extensively studied for their use in organic electronics, owing to their robust, conjugated π-system which facilitates charge transport and efficient light emission. nih.govresearchgate.net The strategic placement of substituents on the anthracene core is a key method for tuning the material's electronic and photophysical properties to meet the demands of specific devices. rsc.orgscirp.org

Derivatives of 9,10-disubstituted anthracene are widely recognized for their application as highly efficient blue light-emitting materials in organic light-emitting diodes (OLEDs). chalmers.sersc.orgresearchgate.net These compounds are known for their excellent photoluminescence properties. researchgate.net The substituents at the 9 and 10 positions can enhance fluorescence quantum yields and modify the emission color. rsc.org For instance, attaching various functional groups allows for the fine-tuning of the emission spectrum, which is crucial for creating full-color displays and solid-state lighting. rsc.org While unsubstituted anthracene has a fluorescence quantum yield of about 30%, strategic substitution can significantly increase this efficiency. chalmers.se The methoxy (B1213986) and methyl groups in 9-Methoxy-10-methylanthracene are expected to influence its emission characteristics, positioning it within the broad class of anthracene derivatives investigated for OLED applications. rsc.org

Table 1: Comparison of Photophysical Properties of Selected Anthracene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Anthracene | 355, 375 | 380, 401, 425 | ~0.30 |

| 9,10-Diphenylanthracene | 374, 394 | 409, 432 | ~0.90-1.00 |

The functioning of many organic electronic devices relies on controlled electron transfer between different molecular components. rsc.org Anthracene derivatives can act as electron donors in such processes. The rate of electron transfer from electronically excited anthracene molecules to various electron acceptors is a key parameter in device performance. rsc.org The introduction of electron-donating groups, such as the methoxy and methyl substituents in this compound, can modulate the molecule's redox properties and facilitate these charge transfer processes. This makes such compounds relevant for use as hole-transporting or electron-blocking layers in multilayer OLEDs, where efficient charge injection and confinement are necessary for high device performance. rsc.org

Photomechanical Materials and Actuators

A significant area of research for anthracene derivatives is their use in photomechanical materials—substances that can convert light energy directly into mechanical work. researchgate.net The underlying mechanism for this effect in many anthracenes is a [4+4] photocycloaddition reaction, where two anthracene molecules join together upon exposure to UV light to form a dimer. mdpi.com This dimerization process causes a substantial change in molecular geometry and volume, which, within a constrained environment like a crystal lattice, can generate stress and strain, leading to macroscopic deformation such as bending, twisting, or expansion. researchgate.netrsc.org

Research has confirmed that this compound undergoes this key [4+4] photocycloaddition reaction. Specifically, when irradiated in the presence of 9-methoxyanthracene (B3050148), it readily forms heterodimers. This photochemical reactivity is analogous to that of well-studied photomechanical compounds like 9-methylanthracene (B110197), which has been shown to power motion in hybrid actuator structures. nih.govresearchgate.net The confirmed ability of this compound to photodimerize indicates its potential for development into novel photomechanical materials and light-activated actuators. researchgate.net

Sensor Technology and Switchable Systems

The photodimerization of anthracene derivatives is often a reversible process, with the dimer capable of reverting to the two original monomer molecules upon application of a different stimulus, such as heat or light of a different wavelength. researchgate.net This reversible photochemical reaction provides a basis for creating molecular switches and sensors. The monomer and dimer forms of the compound possess distinct absorption and fluorescence spectra. researchgate.net

This change in optical properties can be harnessed for sensor applications. For example, the fluorescence of the monomer state can be considered an "on" signal, which is quenched or shifted upon dimerization ("off" state) by UV light. This light-induced, reversible change in a measurable signal allows the material to function as a switchable system, with potential applications in data storage or as an active component in chemical sensors where the dimerization process might be influenced by the presence of a target analyte.

Development of Reactive Precursors for Polymer Chemistry (e.g., Adhesives in Semiconductor Processing)

The ability of anthracene derivatives to undergo [4+4] cycloaddition has been widely explored in polymer chemistry. researchgate.net This reaction can be used to crosslink polymer chains, leading to the formation of novel polymer networks, hydrogels, and self-healing materials. researchgate.netnih.gov The dimerization reaction effectively creates a reversible covalent bond between polymer strands, which can be formed and broken by external light stimuli. researchgate.net

By acting as a reactive bifunctional unit, this compound can be considered a precursor for the synthesis of advanced polymers. Its capacity for photodimerization makes it a suitable monomer or cross-linking agent for creating photoresponsive polymer systems. researchgate.net This functionality is valuable in the development of advanced materials where properties need to be precisely controlled, such as in the fabrication of patterned polymer films or photo-curable resins. While specific applications in semiconductor adhesives are an area of ongoing materials research, the fundamental photochemical reactivity of this compound aligns with the principles used to design reactive components for such specialized polymer systems. researchgate.netescholarship.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the widespread investigation and application of 9-Methoxy-10-methylanthracene. Current methodologies for synthesizing substituted anthracenes can be adapted and optimized for this specific compound. Future research will likely focus on the following areas:

Greener Synthetic Approaches: Exploration of environmentally benign reaction conditions, such as the use of non-toxic solvents, catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis.

Flow Chemistry Synthesis: Development of continuous flow processes for the synthesis of this compound. This approach offers advantages in terms of scalability, safety, and reproducibility.

Late-Stage Functionalization: Investigating methods for the direct introduction of methoxy (B1213986) and methyl groups onto the anthracene (B1667546) core at a late stage of the synthesis. This would provide a more convergent and flexible approach to a variety of derivatives.

A promising general route for the synthesis of alkoxyanthracenes involves the reduction of the corresponding alkoxy-9,10-anthraquinones. sci-hub.se For instance, methoxy-9,10-anthraquinones can be directly reduced to the corresponding methoxyanthracenes using zinc in refluxing acetic acid. sci-hub.se This method could be a viable starting point for developing a specific synthesis for this compound.

Advanced Photophysical Characterization Techniques

A comprehensive understanding of the photophysical properties of this compound is crucial for its application in photonic and optoelectronic devices. While steady-state techniques like UV-Vis absorption and fluorescence spectroscopy provide fundamental information, future research will necessitate the use of more advanced techniques to unravel the intricate excited-state dynamics. chalmers.seresearchgate.net

| Characterization Technique | Information Gained | Potential Research Focus for this compound |

| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, quantum yields, and quenching dynamics. | Investigating the influence of solvent polarity and temperature on the excited-state lifetime to understand the nature of the emitting state. |

| Transient Absorption Spectroscopy | Identification of transient species such as triplet states and radical ions. | Elucidating the intersystem crossing efficiency and the dynamics of triplet state formation and decay. researchgate.netresearchgate.net |

| Femtosecond Spectroscopy | Ultrafast processes like internal conversion, vibrational relaxation, and energy transfer. | Probing the initial photophysical events occurring on the femtosecond timescale following photoexcitation. rsc.orgresearchgate.netresearchgate.net |

| Single-Molecule Spectroscopy | Probing the photophysical properties of individual molecules, revealing heterogeneity. | Understanding the distribution of photophysical properties within a sample and identifying potential emissive traps. |

These advanced techniques will provide a detailed picture of the energy relaxation pathways in this compound, which is essential for designing molecules with tailored photophysical properties.

Computational Design of Functional Derivatives

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool in the design of new functional materials. researchgate.net For this compound, computational studies will play a pivotal role in:

Predicting Photophysical Properties: Calculating absorption and emission spectra, excited-state energies, and quantum yields to guide the synthesis of derivatives with desired optical properties. nih.gov

Understanding Structure-Property Relationships: Elucidating the effect of different substituents at various positions on the anthracene core on the electronic and optical properties of the molecule.

Designing Novel Derivatives: In-silico screening of a large number of potential derivatives to identify candidates with enhanced performance for specific applications, such as improved charge transport or higher fluorescence quantum yields.

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new this compound-based materials with optimized functionalities.

Integration into Complex Supramolecular Architectures

The planar and aromatic nature of the anthracene core makes it an excellent building block for the construction of complex supramolecular architectures. Future research is expected to explore the integration of this compound into various self-assembled systems, including:

Metal-Organic Frameworks (MOFs): Using this compound or its functionalized derivatives as organic linkers to construct highly porous and crystalline MOFs. mdpi.comrsc.orgnorthwestern.edu These materials could find applications in gas storage, separation, and catalysis.

Supramolecular Polymers: Incorporating the molecule into polymer chains through non-covalent interactions to create materials with stimuli-responsive properties.

Self-Assembled Monolayers: Forming ordered monolayers on surfaces to fabricate functional interfaces for electronic devices.

The ability to control the assembly of this compound at the molecular level will open up new avenues for the development of advanced materials with emergent properties.

Potential in Emerging Photonic and Optoelectronic Technologies

The unique photophysical properties of anthracene derivatives make them highly promising for a range of photonic and optoelectronic applications. chalmers.sersc.org Based on the performance of related compounds, this compound is expected to be a key player in the following emerging technologies:

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the anthracene core can facilitate efficient charge transport, making it a suitable candidate for the active layer in OFETs. nih.govrsc.orgresearchgate.netsci-hub.se

Triplet-Triplet Annihilation Upconversion (TTA-UC): Anthracene derivatives are known to be efficient annihilators in TTA-UC systems, which can convert low-energy photons to higher-energy ones. chalmers.sersc.orgresearchgate.net This has potential applications in solar energy conversion and bioimaging.

Chemical Sensors: The fluorescence of this compound could be sensitive to the presence of specific analytes, enabling its use in the development of highly sensitive and selective chemical sensors. mdpi.comrsc.orgresearchgate.net

The exploration of this compound in these and other emerging technologies is a fertile ground for future research, with the potential for significant technological breakthroughs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.